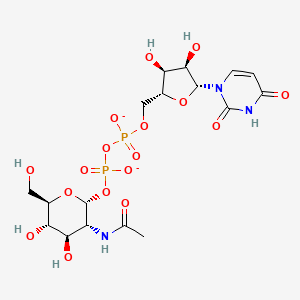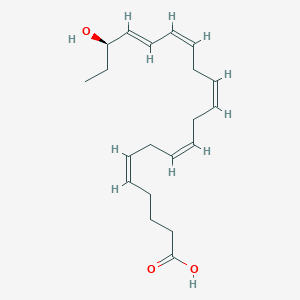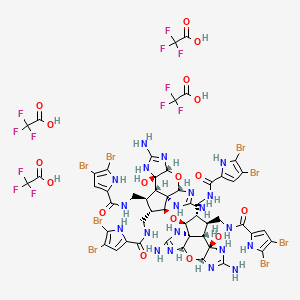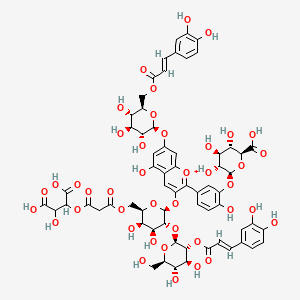
4-Methylsulfinyl-3-butenyl glucosinolate
Vue d'ensemble
Description
4-Methylsulfinyl-3-butenyl glucosinolate (also known as glucoraphasatin) is a type of glucosinolate, a class of sulfur- and nitrogen-containing secondary metabolites . It is mainly found in plants of the Brassicaceae family, including Brassica crops such as broccoli, cabbage, and oilseed rape . This compound is a precursor of radish phototropism-regulating substances .
Synthesis Analysis
The first total synthesis of 4-methylthio-3-butenyl glucosinolate was achieved from commercially available 1,4-butanediol . The glucosinolate framework was prepared by coupling an oximyl chloride derivative and tetraacetyl thioglucose .Molecular Structure Analysis
Glucosinolates, including 4-Methylsulfinyl-3-butenyl glucosinolate, are sulfur-rich, anionic secondary metabolites found almost exclusively within the plant order Brassicales . They have three moieties: a β-thioglucose moiety, a sulfonated oxime moiety, and a variable aglycone side chain derived from an α-amino acid .Chemical Reactions Analysis
The glucosinolate framework was prepared by coupling an oximyl chloride derivative and tetraacetyl thioglucose . A methylthio group was introduced to the framework by a Wittig reaction between triphenylphosphonium thiomethylmethylide and an aldehyde intermediate of glucosinolate .Physical And Chemical Properties Analysis
Glucosinolates are sulfur-rich, anionic secondary metabolites . They are enzymatically hydrolyzed to produce sulfate ions, D-glucose, and characteristic degradation products such as isothiocyanates .Applications De Recherche Scientifique
Hydrolysis and Biological Activities
4-Methylsulfinyl-3-butenyl glucosinolate, when hydrolyzed, can generate isothiocyanates and nitriles. These hydrolysis products have attracted interest for their potential use in organic synthesis and biological activities. Research has focused on isolating and purifying these products from various plant sources, with a significant emphasis on their roles in plant defense and human health benefits. One notable hydrolysis product, sulforaphene, has been found to have significant chemopreventive activities and is a crucial phytochemical ingredient in radish seeds (Vaughn & Berhow, 2004).
Genetic and Chemical Analysis
The study of 4-methylsulfinyl-3-butenyl glucosinolate extends to genetic and chemical analysis in various plant species. Analysis of glucosinolate profiles in different plant organs, such as radish accessions, has been conducted. This research offers insights into the genetic factors influencing glucosinolate levels and composition, which is crucial for plant breeding and understanding plant metabolism (Wang et al., 2022).
Structural and Biosynthetic Studies
Understanding the structure and biosynthesis of 4-methylsulfinyl-3-butenyl glucosinolate is also a significant area of research. Studies have determined the absolute configuration of its sulfoxide group, which is critical for understanding its biological activity and for the development of related synthetic compounds. These findings have implications for the stereospecific biosynthesis of glucosinolate side chains (Vergara et al., 2008).
Cooking and Food Processing
Investigations into the transformation of glucosinolate breakdown products during cooking and food processing have revealed the formation of novel compounds. These findings have implications for understanding how cooking methods can influence the nutritional and pharmacological properties of food containing glucosinolates (Hoffmann et al., 2021).
Health Benefits
Research on the health benefits of 4-methylsulfinyl-3-butenyl glucosinolate and its hydrolysis products, such as sulforaphane, is extensive. These studies have highlighted its potential anticarcinogenic, antimicrobial, anti-inflammatory, and neuroprotective effects. The health benefits associated with these compounds have made them a subject of interest in the fields of nutrition and pharmacology (Kim & Park, 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E,1E)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21)/b5-3+,13-8+/t7-,9-,10+,11-,12+,25?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLXCZJBYSPSKU-CRHREIPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)/C=C/CC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfinyl-3-butenyl glucosinolate | |
CAS RN |
28463-24-3 | |
| Record name | Glucoraphenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028463243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255907.png)

![8-[3-(Diethylamino)-1-(4-methoxyphenyl)propyl]-5,7-dimethoxy-4-pentyl-1-benzopyran-2-one](/img/structure/B1255910.png)








![Disodium;5-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B1255925.png)